molecular formula C11H14N4O B1493234 (1-(2-Azidoethyl)indolin-6-yl)methanol CAS No. 2098133-48-1

(1-(2-Azidoethyl)indolin-6-yl)methanol

Cat. No.: B1493234
CAS No.: 2098133-48-1
M. Wt: 218.26 g/mol
InChI Key: GZLZURZONVCGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Azidoethyl)indolin-6-yl)methanol: is a chemical compound that belongs to the class of indolines, which are characterized by a fused benzene and pyrrole ring structure This compound features an azidoethyl group attached to the indoline ring and a hydroxymethyl group at the 6-position

Properties

IUPAC Name

[1-(2-azidoethyl)-2,3-dihydroindol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-2-1-9(8-16)7-11(10)15/h1-2,7,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLZURZONVCGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Azidoethyl)indolin-6-yl)methanol typically involves the following steps:

  • Indoline Synthesis: The indoline core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones.

  • Hydroxylation: The hydroxymethyl group at the 6-position can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the synthesis of This compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1-(2-Azidoethyl)indolin-6-yl)methanol: can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

  • Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Copper(I) iodide and triphenylphosphine for click chemistry reactions.

Major Products Formed:

  • Oxidation: Indolin-6-yl methanol carboxylic acid.

  • Reduction: Indolin-6-yl methanol amine.

  • Substitution: Indolin-6-yl methanol triazole derivatives.

Scientific Research Applications

(1-(2-Azidoethyl)indolin-6-yl)methanol: has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

  • Industry: The compound's unique properties can be exploited in material science for the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism by which (1-(2-Azidoethyl)indolin-6-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

(1-(2-Azidoethyl)indolin-6-yl)methanol: can be compared with other similar compounds, such as:

  • Indole-3-ethanol: Similar structure but lacks the azidoethyl group.

  • Indolin-6-yl methanol: Similar core structure but without the azidoethyl group.

  • Azidoethyl benzene: Contains the azidoethyl group but lacks the indoline core.

Uniqueness: The presence of both the azidoethyl and hydroxymethyl groups on the indoline core makes This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Azidoethyl)indolin-6-yl)methanol
Reactant of Route 2
(1-(2-Azidoethyl)indolin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.